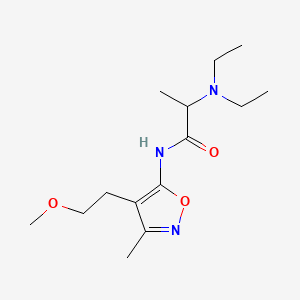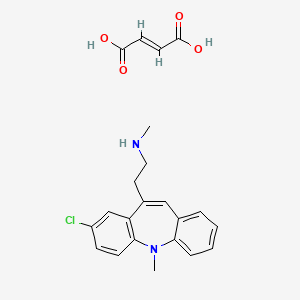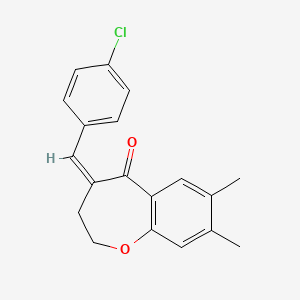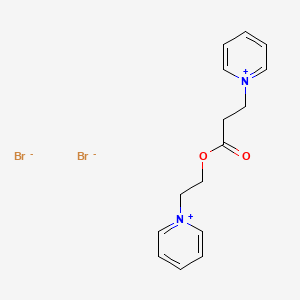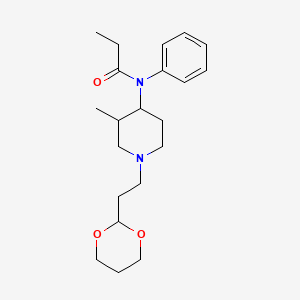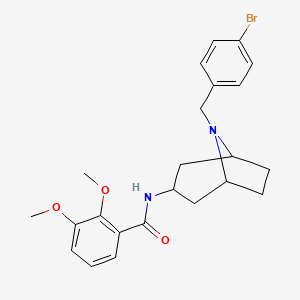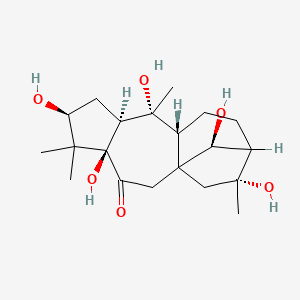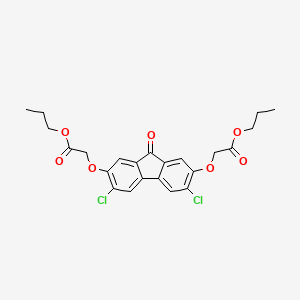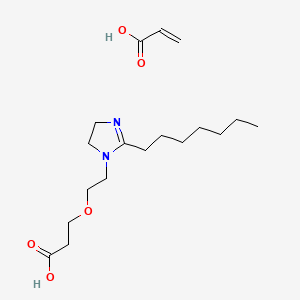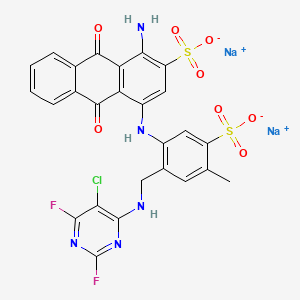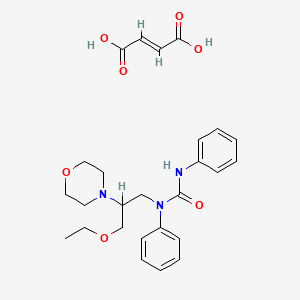
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N'-diphenylurea (E)-2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, ethoxy group, and diphenylurea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 3-ethoxypropylamine with morpholine under controlled conditions to form the intermediate compound.
Coupling Reaction: The intermediate is then reacted with diphenylurea in the presence of a suitable catalyst to form the desired product.
Esterification: The final step involves the esterification of the product with (E)-2-butenedioic acid to yield N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or morpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
- N-[2-(allyloxy)-3-ethoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine
Uniqueness
N-(3-Ethoxy-2-(4-morpholinyl)propyl)-N,N’-diphenylurea (E)-2-butenedioate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
86398-77-8 |
|---|---|
Molekularformel |
C26H33N3O7 |
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(3-ethoxy-2-morpholin-4-ylpropyl)-1,3-diphenylurea |
InChI |
InChI=1S/C22H29N3O3.C4H4O4/c1-2-27-18-21(24-13-15-28-16-14-24)17-25(20-11-7-4-8-12-20)22(26)23-19-9-5-3-6-10-19;5-3(6)1-2-4(7)8/h3-12,21H,2,13-18H2,1H3,(H,23,26);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
QOPCZQLZWUCETM-WLHGVMLRSA-N |
Isomerische SMILES |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N3CCOCC3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


